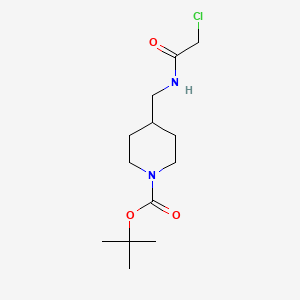

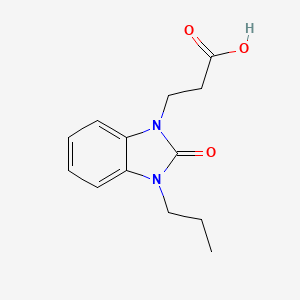

tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Enantiopure Derivatives

tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, serving as critical intermediates for various applications. This approach provides a versatile method for generating cis-4-hydroxy delta-lactams with significant stereoselectivity, making these compounds valuable for further synthetic transformations (Marin et al., 2004).

Structural and Molecular Insights

The crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveals important structural characteristics, including the axial orientation of the isobutyl side chain. These insights are crucial for understanding the molecular packing and hydrogen bonding interactions, which are essential for the development of new compounds with desired properties (Didierjean et al., 2004).

Novel Synthesis Methods

A novel synthesis route for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the synthetic versatility of these compounds. This method involves steps like acylation, sulfonation, and substitution, optimized for higher yields, showcasing the compound's significance in pharmaceutical applications (Wang et al., 2015).

Anticorrosive Applications

The novel heterocyclic compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive activity on carbon steel in 1M HCl. This study highlights the compound's potential in corrosion inhibition, showing significant efficiency at protecting metal surfaces, a promising application in material science (Praveen et al., 2021).

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets through the chloroacetamido group, which could potentially form covalent bonds with amino acid residues in target proteins .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other piperidine derivatives, it may influence pathways involving piperidine-sensitive receptors or enzymes .

Pharmacokinetics

The presence of the tert-butyl ester group suggests that it may undergo ester hydrolysis in vivo, which could affect its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the chloroacetamido group could be affected by pH, while temperature might influence the rate of ester hydrolysis .

properties

IUPAC Name |

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-10(5-7-16)9-15-11(17)8-14/h10H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAAWLUCBIGPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-((2-chloroacetamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2837399.png)

![4-benzoyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2837402.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837406.png)

![N-(3-chlorophenyl)-4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2837408.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)